4-chloro-n-methyl-3-nitro-n-phenylbenzenesulfonamide
Description
Emergence of N-Substituted Sulfonamides in Medicinal Chemistry
The sulfonamide class originated with the 1932 discovery of Prontosil, the first synthetic antibacterial agent effective against streptococcal infections. Gerhard Domagk’s team at Bayer observed that Prontosil’s azo linkage metabolized in vivo to sulfanilamide, the active bacteriostatic component. This revelation shifted focus toward modifying the sulfanilamide core to enhance solubility, reduce crystalluria risks, and broaden antimicrobial spectra.
N-substitution became a critical strategy for optimizing pharmacokinetics. Early work demonstrated that replacing the sulfonamide’s hydrogen atoms with alkyl or aryl groups altered electronic distribution and steric bulk, thereby modulating bacterial dihydropteroate synthetase inhibition. For instance, N-methyl groups reduced renal precipitation by lowering the compound’s pKa from ~10 to 5–6, while N-phenyl moieties improved lipid solubility, facilitating blood-brain barrier penetration. These modifications addressed limitations observed in first-generation sulfonamides, which often caused nephrotoxicity due to poor aqueous solubility.
By the 1940s, researchers synthesized over 5,400 sulfonamide derivatives, systematically exploring N-alkyl, N-aryl, and disubstituted variants. The introduction of 4-chloro-N-methyl-3-nitro-N-phenylbenzenesulfonamide exemplified this trend, combining multiple substitutions to balance antibacterial potency and metabolic stability. Its synthesis typically involved condensing benzenesulfonyl chloride with substituted anilines, followed by nitration and chlorination steps. Such methods enabled precise control over regiochemistry, ensuring the nitro and chloro groups occupied ortho and para positions relative to the sulfonamide moiety.
Role of Nitro and Chloro Substituents in Early Pharmacophore Design
Nitro and chloro groups were strategically incorporated into sulfonamides to enhance target binding and electronic effects. The nitro group (-NO₂), a strong electron-withdrawing substituent, increased the sulfonamide’s acidity, strengthening its interaction with the dihydropteroate synthetase active site. This effect mimicked the natural substrate p-aminobenzoic acid (PABA), allowing competitive inhibition of folate biosynthesis. In this compound, the meta-nitro group likely optimized spatial alignment with bacterial enzymes while minimizing steric clashes.
Chlorine atoms, particularly at the para position, improved antibacterial specificity by modulating lipophilicity and resonance stabilization. Chlorine’s electronegativity enhanced the sulfonamide’s ability to displace PABA, as evidenced by structure-activity relationship (SAR) studies comparing halogenated analogs. For example, chloro-substituted derivatives exhibited 2–3-fold higher binding affinities than their fluoro or bromo counterparts in enzyme inhibition assays. Additionally, chloro groups reduced metabolic oxidation rates, prolonging serum half-lives in preclinical models.
Early synthetic routes to nitro- and chloro-bearing sulfonamides relied on electrophilic aromatic substitution. Nitration using nitric-sulfuric acid mixtures introduced nitro groups at activated positions, while chlorination employed Cl₂ or SO₂Cl₂ under Friedel-Crafts conditions. These methods necessitated careful stoichiometric control to avoid over-halogenation, particularly in polysubstituted arenes. The Curtius degradation, a key reaction in synthesizing N-substituted variants, enabled the formation of urea-linked intermediates that were subsequently sulfonated. Modern electrochemical approaches, such as convergent paired electrolysis, have since streamlined nitro-to-sulfonamide conversions, though these postdate the compound’s initial development.
Properties
IUPAC Name |
4-chloro-N-methyl-3-nitro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-15(10-5-3-2-4-6-10)21(19,20)11-7-8-12(14)13(9-11)16(17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRESUPFQMJFEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064325 | |
| Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6409-51-4 | |
| Record name | 4-Chloro-N-methyl-3-nitro-N-phenylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6409-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006409514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N-methyl-3-nitro-N-phenylbenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.440 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-n-methyl-3-nitro-n-phenylbenzenesulfonamide typically involves the nitration of 4-chloro-n-methyl-n-phenylbenzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-n-methyl-3-nitro-n-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 4-amino-n-methyl-3-nitro-n-phenylbenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-n-methyl-3-nitro-n-phenylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-n-methyl-3-nitro-n-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compound 11 : 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide
Compound 13 : 4-Chloro-N-[imino(3-methyl-2-thioxo-imidazol-1-yl)methyl]-5-methyl-2-(naphthalen-1-ylmethylthio)benzenesulfonamide
- Substituents : Naphthalene-based thioether at position 2.
- Properties : Synthesized in dioxane, emphasizing solubility in polar aprotic solvents .
- Key Difference : The naphthalene group increases hydrophobicity, altering solubility and bioavailability relative to the target compound’s nitro and chloro substituents .
Analogues with Simplified Backbones
4-Chloro-3-nitrobenzenesulfonamide
- Substituents : Lacks N-methyl and N-phenyl groups.
- Properties : Smaller molecular weight (258.69 g/mol vs. 326.76 g/mol) and higher polarity due to unsubstituted sulfonamide nitrogen .
- Applications : Used as a precursor in antimicrobial research, contrasting with the target compound’s industrial focus .
4-Chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide
- Substituents : N-methoxy and N-methyl groups instead of N-phenyl.
Crystallographic and Stability Comparisons
- 4-Chloro-N-(3-methylphenyl)benzenesulfonamide : Crystallographic studies reveal a planar sulfonamide core with dihedral angles of 74.3° between aromatic rings, influencing packing efficiency and thermal stability .
Data Table: Comparative Analysis of Sulfonamide Derivatives
Biological Activity
4-Chloro-N-methyl-3-nitro-N-phenylbenzenesulfonamide, also known by its CAS number 6409-51-4, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a sulfonamide group attached to a phenyl ring with chloro and nitro substituents, contributing to its biological activity. The molecular weight of this compound is approximately 249.74 g/mol.
Structural Formula
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported that the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 0.5 to 1 mg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on cancer cell lines have shown that it can induce apoptosis in certain types of cancer cells. Specifically, it has been observed to inhibit cell proliferation in squamous carcinoma (SCC-15) cell lines, suggesting a mechanism involving the modulation of PPAR (peroxisome proliferator-activated receptor) pathways .
Case Study: SCC-15 Cell Line
In a controlled study, SCC-15 cells treated with varying concentrations of this compound exhibited a dose-dependent decrease in cell viability, with significant effects noted at concentrations above 25 µM. The study also highlighted the compound's ability to modulate gene expression related to apoptosis and cell cycle regulation.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors involved in critical pathways for cell survival and proliferation.
Table: Summary of Biological Activities
| Activity Type | Organism/Cell Line | Concentration Range | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.5 - 1 mg/mL | Growth inhibition |
| Antimicrobial | Escherichia coli | 0.5 - 1 mg/mL | Growth inhibition |
| Anticancer | SCC-15 Cell Line | >25 µM | Induction of apoptosis |
Research Applications
The compound is being explored for various applications in medicinal chemistry, particularly as a lead compound for the development of new antimicrobial and anticancer agents. Its unique structure allows for modifications that could enhance its efficacy and reduce toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
